ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, followed by oxidation to form the pyrazole ring . Another approach includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with solvents like ethanol, DMSO, and benzene being commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: This compound has a fluorine atom instead of a trifluoromethoxy group, leading to different chemical and biological properties.
3-(5)-Aminopyrazoles: These compounds are precursors in the synthesis of condensed heterocyclic systems and have different reactivity and biological activities compared to the trifluoromethoxy derivative.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12F3N3O5S |
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Molecular Weight |
379.31 g/mol |
IUPAC Name |
ethyl 5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12F3N3O5S/c1-2-23-12(20)10-7-11(18-17-10)25(21,22)19-8-3-5-9(6-4-8)24-13(14,15)16/h3-7,19H,2H2,1H3,(H,17,18) |
InChI Key |
SJGPEFDWCGXCFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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